molecular formula C18H16O6 B1230612 8-Hydroxy-1,2,3-trimethoxy-6-methylanthracene-9,10-dione CAS No. 78308-22-2

8-Hydroxy-1,2,3-trimethoxy-6-methylanthracene-9,10-dione

Cat. No.: B1230612
CAS No.: 78308-22-2
M. Wt: 328.3 g/mol
InChI Key: HBFIZFDPDDEBMN-UHFFFAOYSA-N
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Description

8-Hydroxy-1,2,3-trimethoxy-6-methylanthracene-9,10-dione is an anthraquinone derivative with the molecular formula C18H16O6 and a molecular weight of 328.32 g/mol . This compound is known for its unique chemical structure, which includes multiple methoxy groups and a hydroxy group attached to an anthraquinone core. Anthraquinones are a class of naturally occurring compounds found in various plants and are known for their diverse biological activities.

Preparation Methods

The synthesis of 8-Hydroxy-1,2,3-trimethoxy-6-methylanthracene-9,10-dione involves several steps, typically starting with the preparation of the anthraquinone core. One common synthetic route includes the methylation of 1,6,7,8-tetrahydroxyanthraquinone followed by selective demethylation to introduce the hydroxy group at the desired position . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

8-Hydroxy-1,2,3-trimethoxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Hydroxy-1,2,3-trimethoxy-6-methylanthracene-9,10-dione involves its interaction with various molecular targets. For instance, it can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, by binding to its active site and preventing substrate access . This inhibition can lead to reduced blood sugar levels, making it a potential therapeutic agent for diabetes.

Comparison with Similar Compounds

8-Hydroxy-1,2,3-trimethoxy-6-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-hydroxy-1,2,3-trimethoxy-6-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-8-5-9-13(11(19)6-8)16(21)14-10(15(9)20)7-12(22-2)17(23-3)18(14)24-4/h5-7,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFIZFDPDDEBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80999660
Record name 8-Hydroxy-1,2,3-trimethoxy-6-methylanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80999660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78308-22-2
Record name 1-Hydroxy-6,7,8-trimethoxy-3-methylanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078308222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxy-1,2,3-trimethoxy-6-methylanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80999660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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